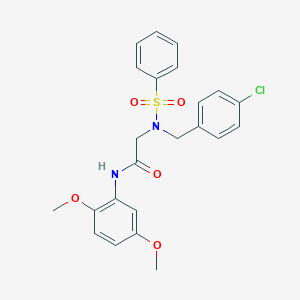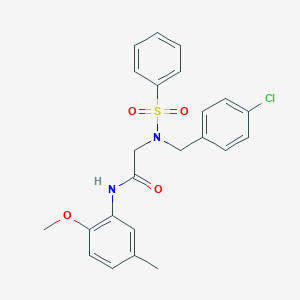![molecular formula C21H20Cl2N2O3S B301034 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301034.png)
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DCP-LA, is a thiazolidinedione derivative that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various signaling pathways in the body, making it a promising candidate for the treatment of a wide range of diseases.
作用機序
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one exerts its effects through the modulation of various signaling pathways in the body, including the Akt and ERK pathways. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the survival and function of neurons in the brain.
Biochemical and Physiological Effects
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects in the body, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is its ability to modulate various signaling pathways in the body, making it a promising candidate for the treatment of a wide range of diseases. However, one limitation of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is its potential toxicity, which has been observed in some animal studies.
将来の方向性
There are several future directions for research on 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, including the development of more potent and selective analogs, the investigation of its effects on other signaling pathways in the body, and the exploration of its potential therapeutic applications in other diseases, such as cancer and diabetes. Additionally, further studies are needed to determine the optimal dosing and administration of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in humans.
合成法
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with ethyl 4-bromobenzoate, followed by the reaction of the resulting intermediate with 3,5-dichloro-2-hydroxybenzaldehyde and propylamine. The final product is obtained through the condensation of the resulting intermediate with 4-ethoxyaniline.
科学的研究の応用
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in a wide range of diseases, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by modulating various signaling pathways in the brain, including the Akt and ERK pathways.
特性
製品名 |
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C21H20Cl2N2O3S |
分子量 |
451.4 g/mol |
IUPAC名 |
(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-3-9-25-20(27)18(11-13-10-14(22)12-17(23)19(13)26)29-21(25)24-15-5-7-16(8-6-15)28-4-2/h5-8,10-12,26H,3-4,9H2,1-2H3/b18-11-,24-21? |
InChIキー |
UFMMKIVYRQIHPL-JERZPRFUSA-N |
異性体SMILES |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Cl)SC1=NC3=CC=C(C=C3)OCC |
正規SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=NC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)

![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B300971.png)
